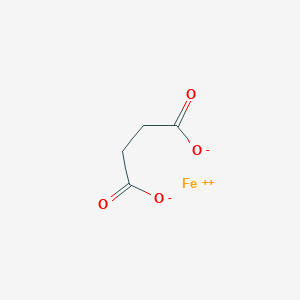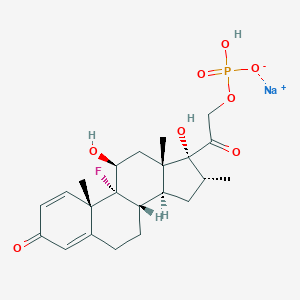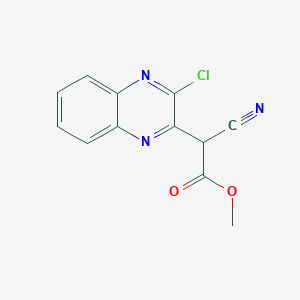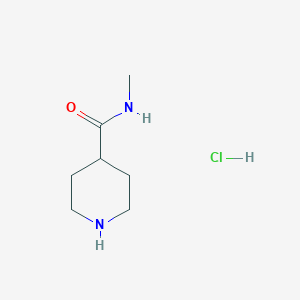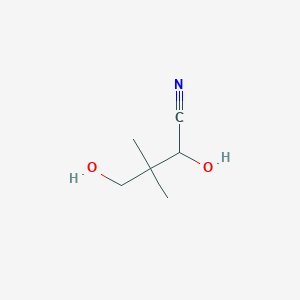
2,4-Dihydroxy-3,3-dimethylbutyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A, is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a butane backbone with two methyl groups at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A, typically involves the reaction of hydroxypivalaldehyde with hydrogen cyanide in the presence of a catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of A, may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and distillation ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: A, undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2,4-dioxo-3,3-dimethylbutyronitrile.
Reduction: Formation of 2,4-dihydroxy-3,3-dimethylbutylamine.
Substitution: Formation of 2,4-dialkoxy-3,3-dimethylbutyronitrile.
Scientific Research Applications
A, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which A, exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, potentially modifying enzyme activity and metabolic pathways .
Comparison with Similar Compounds
- 2,4-Dihydroxy-3,3-dimethylbutanoate
- 2,4-Dihydroxy-3,3-dimethylbutyramide
- 2,4-Dihydroxy-3,3-dimethylbutanone
Comparison: In contrast, similar compounds like 2,4-Dihydroxy-3,3-dimethylbutanoate and 2,4-Dihydroxy-3,3-dimethylbutyramide lack the nitrile group, resulting in different chemical properties and uses .
Properties
CAS No. |
10232-92-5 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2,4-dihydroxy-3,3-dimethylbutanenitrile |
InChI |
InChI=1S/C6H11NO2/c1-6(2,4-8)5(9)3-7/h5,8-9H,4H2,1-2H3 |
InChI Key |
YRISILVEKHMLPL-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)C(C#N)O |
Canonical SMILES |
CC(C)(CO)C(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


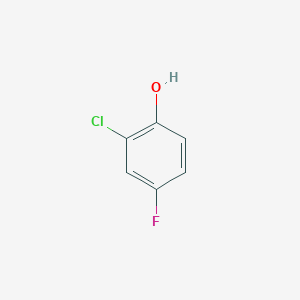
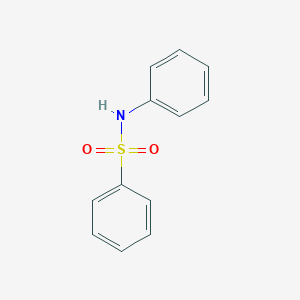
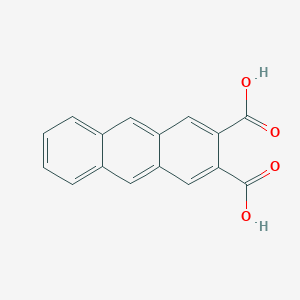
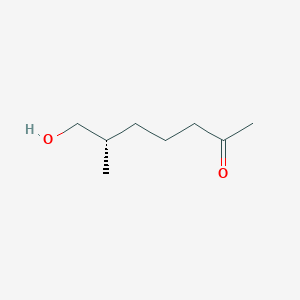
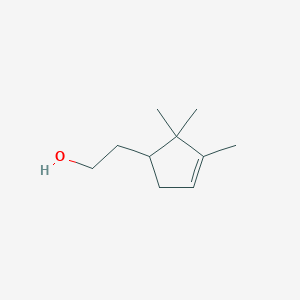
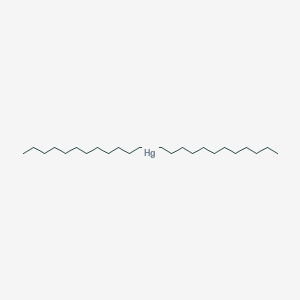
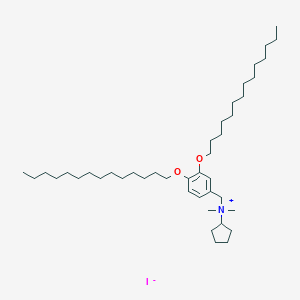
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
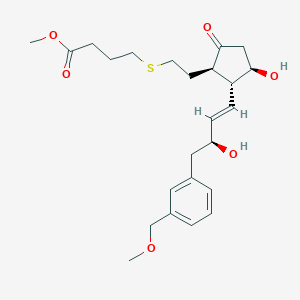
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)
